Vat-Cit-PAB-Monomethyl Dolastatin 10
Description
Evolution of Cytotoxic Payloads in Antibody-Drug Conjugate Design
The journey of cytotoxic payloads for ADCs has been one of continuous refinement and innovation. The first generation of ADCs utilized traditional chemotherapy drugs like methotrexate (B535133) and doxorubicin. nih.gov However, these early attempts were often hampered by insufficient potency and a lack of stability in the linker connecting the antibody to the payload. nih.govascopubs.org This led to premature release of the cytotoxic agent and off-target toxicity, limiting their therapeutic window.
The second generation of ADCs saw the introduction of significantly more potent cytotoxic agents, including microtubule inhibitors. nih.govnih.gov These agents, which are often 100 to 1000 times more powerful than their predecessors, proved to be much more effective at killing cancer cells. nih.gov A key challenge with these potent payloads is ensuring they remain attached to the antibody until it reaches the target cancer cell. This spurred the development of more stable linkers that are designed to release the payload only after the ADC has been internalized by the tumor cell. ascopubs.org
The third generation of ADCs has focused on further optimizing the payload and linker technology. This includes the development of payloads that can overcome drug resistance mechanisms and linkers that offer even greater stability and controlled release. nih.gov The goal is to create ADCs with a wider therapeutic index, meaning they are more effective at killing cancer cells with fewer side effects.
The Significance of Dolastatin Analogs as Antimitotic Agents in Targeted Therapeutics
Dolastatin 10, a linear pentapeptide, is a highly potent natural product that inhibits tubulin polymerization, a critical process for cell division. nih.govnih.gov Its exceptional cytotoxicity, often in the subnanomolar range, made it an attractive candidate for cancer therapy. nih.gov However, its use as a standalone agent in clinical trials was limited by severe off-target toxicity. pharmacognosy.usnih.govnih.gov
The true potential of dolastatin 10 was unlocked through its synthetic analogs, which could be attached to monoclonal antibodies to create powerful ADCs. ufhealth.orgnih.gov These analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), retain the potent antimitotic activity of the parent compound but are designed for conjugation to antibodies. pharmacognosy.usnih.gov By targeting the delivery of these potent payloads directly to cancer cells, the systemic toxicity is significantly reduced, making them viable therapeutic agents. nih.gov The mechanism of action involves the ADC binding to the target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved, releasing the dolastatin analog, which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Overview of Vat-Cit-PAB-Monomethyl Dolastatin 10 within the Antibody-Drug Conjugate Landscape
This compound is a drug-linker conjugate specifically designed for use in ADCs. medchemexpress.combiocompare.comglpbio.comcnreagent.compharmaffiliates.com It comprises three key components:
Monomethyl Dolastatin 10 (Monomethyl auristatin E or MMAE): This is the highly potent cytotoxic payload, a synthetic analog of dolastatin 10. pharmacognosy.usnih.govmedchemexpress.com
Vat-Cit-PAB Linker: This is a sophisticated linker system responsible for connecting the payload to the antibody. It consists of:
Valine-Citrulline (Val-Cit): A dipeptide that is stable in the bloodstream but is readily cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of cancer cells.
p-aminobenzyl (PAB) group: A self-immolative spacer that ensures the efficient release of the unmodified, fully active form of MMAE after the Val-Cit dipeptide is cleaved.
A maleimide (B117702) group (often part of the "Vat" component): This allows for the covalent attachment of the linker-payload complex to the antibody, typically through a reaction with cysteine residues on the antibody.
The design of the Vat-Cit-PAB linker is crucial to the success of ADCs that utilize it. Its stability in circulation prevents premature release of the toxic payload, while its susceptibility to cleavage within the tumor cell ensures that the cytotoxic agent is delivered precisely where it is needed. medchemexpress.com This targeted release mechanism is a hallmark of modern ADC design and is central to the efficacy of ADCs employing this compound.
| Component | Function |
| Monomethyl Dolastatin 10 (MMAE) | Potent antimitotic agent that inhibits tubulin polymerization, leading to cell death. |
| Valine-Citrulline (Val-Cit) Linker | Dipeptide linker stable in the bloodstream but cleavable by lysosomal enzymes (cathepsin B) within cancer cells. |
| p-aminobenzyl (PAB) Spacer | Self-immolative spacer that facilitates the release of the active payload after linker cleavage. |
The combination of a highly potent dolastatin analog with a sophisticated, cleavable linker system like Vat-Cit-PAB has led to the development of several successful and clinically approved ADCs, demonstrating the power of this targeted therapeutic approach. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C60H93N11O11S |
|---|---|
Molecular Weight |
1176.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1 |
InChI Key |
GXCUHADNABTLIA-VTSYECEKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Monomethyl Dolastatin 10: the Cytotoxic Payload Component
Chemical Derivatization and Origin from Dolastatin 10
Monomethyl Dolastatin 10, a member of the auristatin family of synthetic analogs, originates from the natural marine peptide Dolastatin 10. mdpi.comjst.go.jp Dolastatin 10 was first isolated from the sea hare Dolabella auricularia and demonstrated exceptionally potent antimitotic and antitumor properties. mdpi.comnih.gov However, its therapeutic potential as a standalone agent was hindered by a narrow therapeutic window. nih.gov This led to extensive research into its synthetic modification to develop derivatives with improved properties for targeted therapies like ADCs. mdpi.comnih.gov
Monomethyl Dolastatin 10 is a synthetic derivative of dolastatin 10 and functions as a potent mitotic inhibitor by inhibiting tubulin polymerization. researchgate.net The auristatins are a series of derivatives developed by modifying the C- and N-termini of dolastatin-10. These structural modifications are designed to maintain or enhance the potent cytotoxic activity of the parent compound while introducing a site for conjugation to a linker molecule. The "monomethyl" designation in Monomethyl Dolastatin 10 refers to the monomethylated N-terminus, a key feature for its use in ADCs.
Structure-Activity Relationship (SAR) Studies of Monomethyl Dolastatin 10 and Related Auristatins
The profound cytotoxicity of Monomethyl Dolastatin 10 and its congeners is intricately linked to their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to elucidate the roles of different structural components, leading to the development of highly potent auristatins for ADC applications. jst.go.jpnih.gov
Impact of Structural Modifications on Cytotoxic Potency
Modifications to the backbone scaffold of dolastatin 10 have traditionally focused on the N-terminal (P1) and C-terminal (P5) subunits. nih.gov Even minor alterations to the molecular structure can significantly impact the cytotoxic potency. For instance, the introduction of an azide functional group into the dolaproine (Dap) subunit was found to enhance the in vitro cytotoxicity of Dolastatin 10. mdpi.com Further modifications, such as the simultaneous introduction of azide groups into the valine (Val) and Dap subunits and the replacement of the dolaphenine (Doe) subunit with phenylalanine, resulted in an analog with even more potent cytotoxic activity (GI50 = 0.057 nM) compared to Monomethyl Auristatin E (MMAE). mdpi.com
The following table summarizes the cytotoxic potencies of various Dolastatin 10 analogs with different structural modifications.
| Compound/Analog | Modification(s) | Cell Line(s) | Cytotoxicity (IC50/GI50) |
| Dolastatin 10 | - | L1210 leukemia | IC50 = 0.03 nM mdpi.com |
| Dolastatin 10 | - | NCI-H69 small cell lung cancer | IC50 = 0.059 nM mdpi.com |
| Dolastatin 10 | - | DU-145 human prostate cancer | IC50 = 0.5 nM mdpi.com |
| Analog 41 | Azide groups on Val and Dap subunits, Doe replaced by phenylalanine | Not specified | GI50 = 0.057 nM mdpi.com |
| Monomethyl Auristatin E (MMAE) | - | SKBR3 breast cancer | IC50 = 3.27 ± 0.42 nM scispace.com |
| Monomethyl Auristatin E (MMAE) | - | HEK293 kidney cancer | IC50 = 4.24 ± 0.37 nM scispace.com |
Design and Synthesis of N-Terminal and C-Terminal Analogs
The design and synthesis of N-terminal and C-terminal analogs have been a primary focus of SAR studies to optimize the cytotoxic payload for ADCs. nih.govnih.gov Modifications at these terminal positions are generally well-tolerated in terms of maintaining cytotoxic activity. nih.gov
N-Terminal Modifications: The N-terminal dolavaline (Dov) unit has been a key site for modification. The design and synthesis of several new auristatin analogs with N-terminal modifications, including those with α,α-disubstituted carbon atoms, have led to compounds with excellent potencies in tumor cell proliferation assays. acs.orgnih.gov For example, four analogs of monomethyl auristatin F (MMAF) modified at the N-terminal Dov unit were synthesized and showed enhanced cytotoxicity against HCT 116 human colon cancer cells compared to the parent MMAF. mdpi.com
C-Terminal Modifications: The C-terminal dolaphenine (Doe) unit has also been extensively modified. The replacement of the Doe residue is a common strategy in the synthesis of auristatin analogs. mdpi.com For instance, Auristatin E is an analog where the Doe unit is replaced with (1S, 2R)-2-amino-1-phenylpropan-1-ol. mdpi.com The development of dolastatinol, a methylene hydroxyl derivative of dolastatin 10, represents another C-terminal modification that preserves the high cytotoxicity of the parent compound. nih.gov
The synthesis of these analogs often involves complex, multi-step chemical processes. For example, the synthesis of novel dolastatin 10 analogs can be achieved through the coupling of separately prepared P1-P3 and P4-P5 intermediates in a modular fashion.
Theoretical Modeling Approaches for Monomethyl Dolastatin 10 Interactions
To gain a deeper understanding of the potent bioactivity of Monomethyl Dolastatin 10 and its analogs, various theoretical modeling approaches have been employed. These computational methods provide insights into the molecular interactions between the auristatins and their biological target, tubulin. acs.orgnih.gov
Auristatins exert their cytotoxic effects by binding to the β-subunit of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.net Cocrystal structures of auristatins complexed with tubulin have been invaluable in elucidating the precise binding modes. acs.orgnih.gov A surprising finding from these structural studies is that all analyzed analogs adopt a cis-configuration at the Val-Dil amide bond when bound to tubulin, whereas they exist exclusively in the trans-configuration in solution. acs.orgnih.gov This observation provides a crucial tool for structure-based drug design.
High-level quantum mechanical modeling, such as coupled-cluster (CCSD(T)) methods, has been used to investigate how structural modifications can shift the conformational equilibrium of auristatins to favor the biologically active trans-conformer, potentially enhancing their potency. acs.org Molecular dynamics (MD) simulations have also been widely used to explore the behavior of auristatin-tubulin complexes over time, analyzing factors such as the stability of the complex and the key interactions involved. mdpi.commdpi.com These simulations help in understanding the effects of ligand binding on the structure of tubulin. mdpi.com
Vat Cit Pab Linker: Design, Stability, and Cleavage Mechanisms
Rationale for Protease-Cleavable Dipeptide Linkers in Antibody-Drug Conjugates
The development of protease-cleavable linkers, particularly those based on dipeptides, marked a significant advancement in ADC technology. Early linkers, such as Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu, faced challenges with aggregation and slow drug release. iris-biotech.de Dipeptide linkers like the valine-citrulline (Val-Cit) motif were engineered to overcome these limitations. iris-biotech.de
The core principle behind these linkers is their selective cleavage by proteases that are highly active within the tumor microenvironment or inside cancer cells, but have low activity in the systemic circulation. iris-biotech.de This differential activity is key to ensuring the ADC remains stable and intact while traveling through the bloodstream, only releasing its cytotoxic payload at the intended target. creativebiolabs.netnih.gov The Val-Cit dipeptide, for instance, is a well-established substrate for lysosomal proteases, making it an ideal candidate for this targeted release mechanism. iris-biotech.debroadpharm.com This targeted approach enhances the therapeutic window of the cytotoxic drug, maximizing its efficacy against cancer cells while minimizing off-target toxicity. iris-biotech.de
Enzymatic Cleavage of Valine-Citrulline (Val-Cit) Dipeptide
The Val-Cit dipeptide is specifically designed to be recognized and cleaved by certain enzymes. This enzymatic cleavage is the pivotal step in releasing the potent cytotoxic drug at the tumor site.
The primary enzymes responsible for cleaving the Val-Cit linker are lysosomal proteases, with Cathepsin B being a key player. tcichemicals.comtcichemicals.comtcichemicals.com Cathepsin B is a cysteine protease that is often upregulated in various cancer cells. nih.gov Its optimal activity occurs in the acidic environment of lysosomes (pH 4.5-5.0), which are cellular organelles responsible for degradation. nih.gov
Once an ADC is internalized by a cancer cell, it is trafficked to the lysosome. encyclopedia.pub Inside the lysosome, the high concentration and activity of Cathepsin B lead to the cleavage of the amide bond between the valine and citrulline residues of the linker. tcichemicals.comtcichemicals.comtcichemicals.com While initially thought to be the sole enzyme responsible, further research has shown that other cathepsins, such as Cathepsin S, L, and F, can also contribute to the cleavage of the Val-Cit linker. nih.govencyclopedia.pub This enzymatic action initiates the process of payload release. nih.gov
Functionality of the Self-Immolative p-Aminobenzylcarbamate (PAB) Spacer in Payload Delivery
Following the enzymatic cleavage of the dipeptide, the self-immolative p-aminobenzylcarbamate (PAB) spacer plays a crucial role in the final release of the drug. The PAB spacer acts as a chemical domino. Once the Val-Cit dipeptide is cleaved by cathepsins, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. iris-biotech.decreativebiolabs.net This process releases the unmodified, active cytotoxic payload, carbon dioxide, and an aza-quinone methide. cam.ac.uk
Linker Stability in Systemic Circulation and Intracellular Environments
A critical attribute of the Val-Cit-PAB linker is its remarkable stability in the systemic circulation, a feature that sets it apart from earlier linker technologies. creativebiolabs.netscispace.com This stability is crucial for preventing the premature release of the highly potent cytotoxic payload into the bloodstream, which could lead to severe off-target toxicity. nih.govpreprints.org The Val-Cit linker has demonstrated high stability in human plasma, with some studies reporting half-lives of over 200 hours. cam.ac.uk
However, it's important to note that the stability of the Val-Cit linker can be species-dependent. In mouse plasma, the linker has shown susceptibility to cleavage by an enzyme called carboxylesterase 1C (Ces1C), leading to premature drug release. nih.govscispace.comnih.gov This finding has important implications for the preclinical evaluation of ADCs utilizing this linker. nih.govpreprints.org
Conversely, once inside the target cell's lysosome, the linker is designed to be efficiently cleaved by cathepsins, ensuring rapid and effective payload release in the desired intracellular environment. nih.govscispace.com
Advanced Linker Methodologies and Conjugation Chemistry
The field of ADC linker technology is continually evolving, with ongoing research focused on improving linker stability, homogeneity, and the drug-to-antibody ratio (DAR). While the Val-Cit-PAB system is highly effective, researchers are exploring novel strategies to further enhance its performance. nih.gov
Advanced methodologies include the development of site-specific conjugation techniques. mimabs.org These methods allow for the attachment of the drug-linker complex to specific sites on the antibody, resulting in a more homogeneous ADC product with a defined DAR. mimabs.org This contrasts with traditional conjugation methods that often result in a heterogeneous mixture of ADCs with varying DARs.
Furthermore, modifications to the linker itself are being investigated. For example, the introduction of a triglycyl peptide linker has shown increased stability in mouse plasma. nih.gov Other approaches involve replacing the PAB spacer with alternative self-immolative systems or incorporating hydrophilic spacers, like PEG, to improve the solubility and pharmacokinetic properties of the ADC. broadpharm.com These advancements aim to create next-generation ADCs with even greater efficacy and safety profiles.
Interactive Data Table: Comparison of Dipeptide Linker Stability
| Dipeptide Linker | Half-life in Rat Liver Lysosomal Homogenate (min) | Relative Cleavage Rate by Cathepsin B |
| Val-Cit | 240 | ++++ |
| Phe-Lys | 8 | +++++ |
| Val-Ala | Slower than Val-Cit | ++ |
Data compiled from various sources. iris-biotech.decam.ac.uk The number of '+' indicates the relative rate of cleavage.
Vat Cit Pab Monomethyl Dolastatin 10 As an Antibody Drug Conjugate Payload Linker Conjugate
Integration within Antibody-Drug Conjugate Architecture
The Vat-Cit-PAB-Monomethyl Dolastatin 10 conjugate is an integral part of the broader ADC architecture, which consists of a monoclonal antibody (mAb), the cytotoxic payload (MMAE), and the linker that connects them. medchemexpress.com The monoclonal antibody serves as the targeting component, engineered to selectively bind to antigens overexpressed on the surface of cancer cells. creative-biolabs.com This specificity minimizes exposure of healthy tissues to the potent cytotoxic drug.
The linker, Vat-Cit-PAB, is designed to be stable while the ADC is in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. nih.govnih.gov The valine-citrulline dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells. tcichemicals.comnih.gov
Upon binding to the target antigen on a cancer cell, the entire ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. creative-biolabs.comnih.gov Inside the lysosome, the Val-Cit linker is cleaved by cathepsins. tcichemicals.comnih.gov This cleavage initiates a self-immolative cascade via the PAB spacer, leading to the release of the active Monomethyl Dolastatin 10 payload directly inside the targeted cell. tcichemicals.comnih.gov The released MMAE can then exert its potent anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. medchemexpress.comnih.gov
Table 1: Components of the this compound ADC System
| Component | Function | Key Features |
| Monoclonal Antibody (mAb) | Targets specific antigens on cancer cells. | High specificity for tumor-associated antigens. |
| Vat-Cit-PAB Linker | Connects the antibody to the payload and facilitates controlled release. | Stable in plasma; cleavable by lysosomal enzymes. |
| Valine-Citrulline (Val-Cit) | Dipeptide sequence recognized and cleaved by cathepsins. | Enables specific intracellular drug release. |
| p-Aminobenzyl Alcohol (PAB) | Self-immolative spacer. | Triggers payload release after Val-Cit cleavage. |
| Monomethyl Dolastatin 10 (MMAE) | Cytotoxic payload. | Potent inhibitor of tubulin polymerization. |
Strategies for Conjugation to Monoclonal Antibodies
The conjugation of this compound to a monoclonal antibody is a critical step in creating a functional ADC. The most common strategies involve the chemical linkage to reactive amino acid residues on the antibody surface, primarily cysteines and lysines.
A prevalent method utilizes the thiol group of cysteine residues. bicellscientific.com The interchain disulfide bonds of the antibody can be partially or fully reduced using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. nih.gov A maleimide-functionalized version of the Vat-Cit-PAB-MMAE linker, often Maleimidocaproyl-Val-Cit-PAB-MMAE (MC-VC-PAB-MMAE), is then reacted with these thiols to form a stable thioether bond. bicellscientific.comnih.govbroadpharm.com This approach, however, can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). nih.gov
To achieve more homogeneous ADCs, site-specific conjugation methods have been developed. One such technique involves engineering cysteine residues at specific sites on the antibody, known as THIOMAB™ technology. nih.gov This allows for the attachment of the drug-linker to defined locations, resulting in a more uniform product with a precise DAR. nih.gov
Another strategy involves the use of microbial transglutaminase, an enzyme that can catalyze the formation of an isopeptide bond between a glutamine residue on the antibody and a primary amine on the drug-linker. nih.gov This method also produces homogeneous ADCs with a defined DAR. nih.gov More recent advancements include copper-free click chemistry, where an antibody modified with a bicyclononyne (BCN) moiety can be conjugated to an azide-containing Vat-Cit-PAB-MMAE linker. broadpharm.com
Table 2: Common Conjugation Strategies for this compound
| Strategy | Antibody Residue Targeted | Linker Functional Group | Resulting Conjugate |
| Cysteine Conjugation (Stochastic) | Native Cysteine Thiols (from reduced disulfides) | Maleimide (B117702) | Heterogeneous mixture of ADCs |
| Cysteine Conjugation (Site-Specific) | Engineered Cysteine Thiols (THIOMAB™) | Maleimide | Homogeneous ADC with defined DAR |
| Enzymatic Conjugation | Engineered Glutamine | Primary Amine | Homogeneous ADC with defined DAR |
| Click Chemistry | Modified with Bicyclononyne (BCN) | Azide | Site-specific conjugation |
Payload Release Kinetics in Targeted Cellular Contexts
The release of Monomethyl Dolastatin 10 from the ADC is a multi-step process that is initiated upon internalization of the ADC into the target cancer cell. The kinetics of this release are crucial for the efficacy of the ADC.
Once the ADC is inside the lysosome, the Val-Cit linker is exposed to a high concentration of lysosomal proteases, most notably cathepsin B. tcichemicals.comnih.gov While initially thought to be the sole enzyme responsible, further studies have shown that other cathepsins, such as cathepsin L, S, and F, can also cleave the Val-Cit linker. nih.govaacrjournals.org The cleavage of the amide bond between citrulline and the PAB spacer is the rate-limiting step in the intracellular release of the payload. tcichemicals.comnih.gov
Following enzymatic cleavage, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction, which liberates the free, unmodified MMAE payload into the cytoplasm of the cancer cell. nih.gov The efficiency of this release mechanism ensures that the potent cytotoxic agent is delivered directly to its site of action.
Research has also identified that in some preclinical models, particularly in rodent plasma, the Val-Cit-PAB linker can be susceptible to premature cleavage by carboxylesterases, such as Ces1c in mice. scispace.com This can lead to off-target toxicity. However, the substrate specificities of these plasma carboxylesterases differ from those of the intracellular cathepsins, allowing for the design of modified linkers that are more stable in circulation without compromising intracellular release. scispace.com
Table 3: Factors Influencing Payload Release Kinetics
| Factor | Description | Impact on Release |
| Lysosomal Protease Activity | Abundance and activity of cathepsins (B, L, S, F) within the target cell. | Primary driver of Val-Cit linker cleavage. |
| ADC Internalization Rate | The speed at which the ADC is taken up by the cancer cell. | Determines the rate at which the ADC reaches the lysosome. |
| Linker Stability | Resistance of the linker to cleavage in the bloodstream. | Prevents premature payload release and off-target toxicity. |
| Payload Permeability | The ability of the released payload to cross cell membranes. | Influences the bystander killing effect. |
Optimization of Drug-Antibody Ratio (DAR) in Conjugate Design
The drug-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter in the design of an effective and safe ADC. The DAR significantly influences the potency, pharmacokinetics, and toxicity profile of the ADC.
A low DAR may result in insufficient delivery of the cytotoxic payload to the tumor, leading to reduced efficacy. Conversely, a high DAR can negatively impact the pharmacokinetics of the ADC, leading to faster clearance from circulation and increased off-target toxicity. biochempeg.com High drug loading can also increase the propensity for aggregation, which can affect manufacturing and stability. nih.gov
The optimal DAR is a balance between efficacy and safety. For many ADCs utilizing the Vat-Cit-PAB-MMAE system, a DAR of approximately 4 has been found to be effective. biochempeg.com For example, Adcetris® (brentuximab vedotin), an approved ADC, has an average DAR of 4. nih.gov Polatuzumab vedotin (Polivy®) has an average DAR of about 3.5, and enfortumab vedotin (Padcev®) has an average DAR of approximately 4. biochempeg.com
Site-specific conjugation technologies are instrumental in achieving a defined and homogeneous DAR. nih.gov By controlling the exact number and location of the conjugated payloads, it is possible to produce ADCs with improved therapeutic windows compared to the heterogeneous mixtures produced by stochastic conjugation methods. nih.gov This control allows for a more precise optimization of the DAR to maximize the therapeutic index.
Studies have shown that the intracellular concentration of released MMAE is a key determinant of efficacy. semanticscholar.org Therefore, optimizing the DAR is not just about maximizing the amount of drug delivered, but about achieving a DAR that results in an optimal intracellular concentration of the payload in the target cells while minimizing systemic exposure and toxicity.
Table 4: Representative Drug-Antibody Ratios (DAR) for Approved ADCs with MMAE
| ADC | Target Antigen | Average DAR |
| Brentuximab vedotin (Adcetris®) | CD30 | ~4 |
| Polatuzumab vedotin (Polivy®) | CD79b | ~3.5 |
| Enfortumab vedotin (Padcev®) | Nectin-4 | ~4 |
| Disitamab vedotin | HER2 | ~4 |
Molecular and Cellular Mechanisms of Action of Monomethyl Dolastatin 10
Tubulin Binding and Microtubule Dynamics Inhibition
The primary mechanism of MMAE's cytotoxic activity is its interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, essential for cell division, structure, and intracellular transport nih.gov.
MMAE exerts its potent antimitotic effects by directly inhibiting the polymerization of tubulin into microtubules wikipedia.orgresearchgate.netmedchemexpress.com. Research has demonstrated that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1 nih.govresearchgate.net. This binding event has several consequences for microtubule dynamics:
It reduces both the rate and the extent of microtubule assembly nih.gov.
It actively suppresses microtubule dynamics, which is the process of switching between phases of growth (polymerization) and shrinkage (depolymerization) nih.gov.
It can induce the formation of tubulin rings, a non-functional arrangement of the protein nih.govresearchgate.net.
The mechanism also involves the induction of curved tubulin aggregates and the inhibition of nucleotide exchange, which are critical for proper microtubule formation nih.govresearchgate.net.
In cellular environments, the introduction of MMAE leads to the disruption of the microtubule network nih.govdimabio.com. This profound interference with the cellular machinery underscores its high potency, which is reported to be 100 to 1000 times greater than that of doxorubicin adcreview.com.
| Effect of MMAE on Microtubule Dynamics | Research Finding |
| Tubulin Binding | Binds to soluble tubulin heterodimers with a ~1:1 stoichiometry nih.govresearchgate.net. |
| Polymerization | Inhibits tubulin polymerization, reducing the rate and extent of microtubule assembly wikipedia.orgnih.govdimabio.com. |
| Dynamics | Suppresses the dynamic instability of microtubules nih.gov. |
| Structural Changes | Promotes the formation of non-functional tubulin rings and curved aggregates nih.govnih.govresearchgate.net. |
| Nucleotide Exchange | Inhibits nucleotide exchange on tubulin nih.govresearchgate.net. |
High-resolution co-crystal structures of MMAE in complex with the tubulin dimer have provided detailed insights into its binding mode nih.govnih.govacs.org. These studies reveal that MMAE binds at the interface between two longitudinally aligned tubulin dimers, specifically between a β-tubulin subunit and the adjacent α-tubulin subunit nih.govplos.org.
Key interactions observed in the crystal structure include:
The binding site is composed of the T5 loop, H6 helix, and H6-H7 loop of the β-tubulin subunit, and the H10 helix and T7 loop of the adjacent α-tubulin subunit nih.gov.
The N-terminal methylated valine group of MMAE forms a hydrogen bond with the Asp179 residue on the T5 loop of β-tubulin nih.govnih.gov.
The carboxy-terminus of the MMAE molecule is positioned directly above the guanosine diphosphate (GDP) ligand at the exchangeable nucleotide-binding site (E-site) on β-tubulin, providing a structural basis for its ability to inhibit nucleotide exchange nih.govplos.org.
The valine and dolaisoleuine (Dil) sidechains of MMAE are oriented into hydrophobic pockets on the β- and α-tubulin subunits, respectively plos.org.
These precise interactions stabilize the tubulin-MMAE complex and maintain the tubulin M-loop in an extended conformation that is incompatible with its incorporation into the microtubule lattice, thereby potently destabilizing the entire microtubule structure nih.govplos.org.
Cell Cycle Perturbations Induced by Microtubule Disruption
The inhibition of microtubule dynamics by MMAE has profound consequences on cell division, a process heavily reliant on a functional mitotic spindle, which is composed of microtubules nih.govdimabio.com.
By disrupting the formation and function of the mitotic spindle, MMAE prevents the proper alignment and segregation of chromosomes during mitosis nih.govdimabio.com. This disruption leads to a potent cell cycle block at the G2/M phase, arresting cells in metaphase researchgate.netresearchgate.netresearchgate.net. Prolonged arrest in mitosis can trigger a form of cell death known as mitotic catastrophe, which occurs when a cell attempts to divide with a defective mitotic spindle aacrjournals.orgnih.gov. This process is a primary mode of cell death following exposure to microtubule-disrupting agents and is distinct from the classical apoptotic pathway, although it often culminates in apoptosis aacrjournals.orgnih.gov.
Induction of Apoptosis Pathways
Following G2/M arrest and mitotic catastrophe, MMAE ultimately induces programmed cell death, or apoptosis researchgate.netdimabio.comresearchgate.netnih.gov. The induction of apoptosis is a key component of its anticancer activity. Studies have shown that treatment with MMAE-containing conjugates leads to the activation of caspase-dependent apoptotic pathways frontiersin.orgresearchgate.net.
Key markers of MMAE-induced apoptosis include:
Caspase Activation : Increased levels of cleaved (active) forms of key executioner caspases, such as caspase-3 and caspase-9, are observed frontiersin.orgresearchgate.net.
PARP Cleavage : The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis and is detected following MMAE treatment frontiersin.orgresearchgate.net.
Regulation of Bcl-2 Family Proteins : Changes in the expression levels of Bcl-2 family proteins, which regulate mitochondrial-mediated apoptosis, have been noted. This includes alterations in the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 frontiersin.orgresearchgate.net.
Increased Sub-G1 Population : Flow cytometry analysis reveals an increase in the sub-G1 cell population, which is indicative of cells undergoing DNA fragmentation and apoptosis aacrjournals.orgnih.gov.
Apoptosis Induction Independent of Antimitotic Effects
The primary mechanism by which Monomethyl Dolastatin 10 (MMAE) induces apoptosis is intrinsically linked to its potent antimitotic activity. By disrupting microtubule polymerization, MMAE leads to cell cycle arrest in the G2/M phase, which subsequently triggers the apoptotic cascade. This process, often termed mitotic catastrophe, is a well-established consequence of failed mitosis.
While the majority of research supports this pathway, some studies suggest that microtubule inhibitors may also affect non-dividing cells in interphase, providing a potential explanation for their cytotoxicity in slowly replicating tumor cells. Furthermore, MMAE has been observed to induce endoplasmic reticulum (ER) stress, which can be a trigger for apoptosis independent of mitotic arrest. However, the predominant and most well-documented pathway for MMAE-induced apoptosis remains its role as a powerful inhibitor of tubulin polymerization, leading to mitotic catastrophe.
Molecular Signaling Cascades in Apoptotic Response
The apoptotic response triggered by Monomethyl Dolastatin 10 (MMAE) involves a complex and well-orchestrated series of molecular events, primarily engaging the intrinsic, or mitochondrial, pathway of apoptosis. This cascade is initiated following the G2/M cell cycle arrest induced by the disruption of microtubule dynamics.
Key molecular players in this signaling cascade include:
Caspase Activation: A central feature of MMAE-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn activate executioner caspases, including caspase-3. The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family is crucial in regulating the intrinsic apoptotic pathway. Treatment with MMAE has been shown to upregulate the expression of pro-apoptotic proteins like Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. The detection of cleaved PARP is a widely used marker of apoptosis and has been consistently observed in cells treated with MMAE.
The following table summarizes the key molecular events in the apoptotic response to MMAE:
| Molecular Event | Role in Apoptosis | Reference |
|---|---|---|
| G2/M Cell Cycle Arrest | Initiating trigger for apoptosis due to failed mitosis. | |
| Caspase-9 Activation | Initiator caspase in the intrinsic apoptotic pathway. | |
| Caspase-3 Activation | Executioner caspase that cleaves key cellular proteins. | |
| Upregulation of Bax | Pro-apoptotic Bcl-2 family protein that promotes MOMP. | |
| Downregulation of Bcl-2 | Anti-apoptotic Bcl-2 family protein; its downregulation facilitates apoptosis. |
| PARP Cleavage | Inactivation of DNA repair mechanisms by caspase-3. | |
Cellular Uptake and Intracellular Trafficking of Antibody-Drug Conjugates Containing Monomethyl Dolastatin 10
The efficacy of an Antibody-Drug Conjugate (ADC) containing Vat-Cit-PAB-Monomethyl Dolastatin 10 is critically dependent on its efficient cellular uptake and subsequent intracellular trafficking to the appropriate subcellular compartment for payload release.
Receptor-Mediated Endocytosis and Lysosomal Processing
The journey of an ADC into a target cancer cell begins with the specific binding of its monoclonal antibody component to a cell-surface antigen that is overexpressed on the cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex. The internalized complex is then trafficked through the endosomal pathway to the lysosomes.
Lysosomes are acidic organelles rich in hydrolytic enzymes, including proteases such as cathepsins. The valine-citrulline (Val-Cit) dipeptide linker within the this compound conjugate is specifically designed to be susceptible to cleavage by lysosomal proteases, particularly cathepsin B. Once inside the lysosome, these proteases cleave the linker, leading to the release of the highly potent Monomethyl Dolastatin 10 (MMAE) payload.
| Step | Description | Key Molecules/Organelles | Reference |
| 1. Binding | The ADC's antibody binds to a specific antigen on the cancer cell surface. | Monoclonal Antibody, Target Antigen | |
| 2. Internalization | The ADC-antigen complex is internalized via receptor-mediated endocytosis. | Endosomes | |
| 3. Trafficking | The complex is transported through the endosomal pathway to the lysosomes. | Endosomes, Lysosomes | |
| 4. Linker Cleavage | Lysosomal proteases, such as cathepsin B, cleave the Val-Cit linker. | Cathepsin B, Val-Cit linker | |
| 5. Payload Release | Monomethyl Dolastatin 10 (MMAE) is released within the lysosome. | MMAE |
Endosomal/Lysosomal Escape Mechanisms for Enhanced Payload Delivery
Following its release within the lysosome, Monomethyl Dolastatin 10 (MMAE) must traverse the lysosomal membrane to reach its cytosolic target, the microtubules. The physicochemical properties of MMAE, particularly its membrane permeability, are crucial for this step. The released MMAE is a relatively lipophilic molecule, which facilitates its diffusion across the lysosomal membrane and into the cytoplasm. This process is often referred to as passive diffusion.
However, the efficiency of this escape can be hindered by efflux transporters, such as P-glycoprotein (P-gp-MDR1), which can be present on the lysosomal membrane and actively pump MMAE back into the lysosome or out of the cell, thereby conferring drug resistance.
Preclinical Research Applications and Models
In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
The cytotoxic and antiproliferative activities of Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) have been extensively evaluated in a wide array of cancer cell lines, demonstrating its potent antitumor effects. medchemexpress.combiocompare.comglpbio.cn This drug-linker conjugate, which combines the potent tubulin inhibitor monomethyl auristatin E (MMAE) with a cleavable valine-citrulline (vc) linker, is a key component of many antibody-drug conjugates (ADCs). medchemexpress.combiocompare.comglpbio.cnmdpi.commedchemexpress.com The underlying mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. bldpharm.comoup.com
Assessment Methodologies (e.g., MTT, XTT assays)
The in vitro potency of vc-MMAE and ADCs containing this payload is commonly assessed using cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are standard methods used to determine the cytotoxic effects of these compounds. tandfonline.com For instance, the cytotoxicity of a rituximab-vcMMAE conjugate on Raji cells (CD20-positive) was determined using the MTT assay, which showed a dose-dependent inhibition of cell viability. tandfonline.com Similarly, the growth inhibitory activity of dolastatin 10, the parent compound of MMAE, was evaluated in small-cell lung cancer (SCLC) cell lines using a standardized MTT assay. nih.govelsevierpure.com Another common method is the PrestoBlue™ Cell Viability Reagent, which was used to measure the viability of various cancer cell lines after treatment with a T-Fc-vcMMAE conjugate. nih.gov
Differential Sensitivity Across Tumor Lineages
The cytotoxic effects of vc-MMAE-containing ADCs often show differential sensitivity across various tumor lineages. This variability can be influenced by several factors, including the expression level of the target antigen and the intrinsic sensitivity of the cancer cell line to the MMAE payload. researchgate.net
For example, an anti-E-selectin ADC (E-sel-VC-MMAE) demonstrated that cytotoxicity increases with higher antigen density. researchgate.net However, even with similar levels of E-selectin expression, different cell lines (colon carcinoma, prostate carcinoma, and lung carcinoma) exhibited varying sensitivities, indicating that cell type itself is a determinant of susceptibility. researchgate.net
In studies with an EGFR-targeting ADC, LR004-VC-MMAE, esophageal squamous cell carcinoma (ESCC) and other EGFR-expressing cancer cells showed significant sensitivity, with IC50 values in the nanomolar range. nih.gov Notably, within the same tumor type, cells with higher EGFR expression were more sensitive to the ADC. nih.gov
Similarly, a study with an anti-FGFR1 ADC, T-Fc-vcMMAE, showed potent cytotoxicity against FGFR1-positive cell lines, with the most pronounced effect observed in cells with very high FGFR1 expression. nih.gov In contrast, FGFR1-negative cell lines were largely unaffected. nih.gov
The inherent sensitivity of a cell line to free MMAE also plays a crucial role. Studies have shown that cell lines can have different sensitivities to unconjugated MMAE, which correlates with their response to the ADC. researchgate.netnih.gov For instance, a panel of non-Hodgkin lymphoma (NHL) cell lines were all sensitive to free MMAE, but the degree of cytotoxicity of an HB22.7–vcMMAE ADC did not directly correlate with CD22 expression levels, suggesting the high potency of MMAE allows for a lower target threshold. nih.gov
Interactive Table: In Vitro Cytotoxicity of vc-MMAE and Related Conjugates in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | Conjugate | IC50 / EC50 | Source |
| U2OS-R1 | Osteosarcoma | FGFR1 | T-Fc-vcMMAE | 2.75 nM | nih.gov |
| NCI-H520 | Lung Carcinoma | FGFR1 | T-Fc-vcMMAE | 31.45 nM | nih.gov |
| NCI-H1581 | Lung Carcinoma | FGFR1 | T-Fc-vcMMAE | 52.58 nM | nih.gov |
| JIMT-1 | Breast Cancer | FGFR1 | T-Fc-vcMMAE | 94.26 nM | nih.gov |
| HCC827 | Non-Small Cell Lung Cancer | EGFR | LR004-VC-MMAE | 0.302 ± 0.088 nM | nih.gov |
| A549 | Non-Small Cell Lung Cancer | EGFR | LR004-VC-MMAE | 5.259 ± 1.127 nM | nih.gov |
| MDA-MB-468 | Breast Cancer | EGFR | LR004-VC-MMAE | 0.340 ± 0.252 nM | nih.gov |
| MCF-7 | Breast Cancer | EGFR | LR004-VC-MMAE | 2.935 ± 0.983 nM | nih.gov |
| Raji | B-cell Lymphoma | CD20 | Rituximab-vcMMAE | Dose-dependent | tandfonline.com |
| DoHH2 | Non-Hodgkin Lymphoma | CD22 | HB22.7–vcMMAE | 0.02 µg/ml | nih.gov |
| NCI-H69 | Small-Cell Lung Cancer | N/A | Dolastatin 10 | 0.032 - 0.184 nM | nih.govelsevierpure.com |
| NCI-H82 | Small-Cell Lung Cancer | N/A | Dolastatin 10 | 0.032 - 0.184 nM | nih.govelsevierpure.com |
| NCI-H446 | Small-Cell Lung Cancer | N/A | Dolastatin 10 | 0.032 - 0.184 nM | nih.govelsevierpure.com |
| NCI-H510 | Small-Cell Lung Cancer | N/A | Dolastatin 10 | 0.032 - 0.184 nM | nih.govelsevierpure.com |
In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Models
The in vivo antitumor activity of vc-MMAE-based ADCs has been demonstrated in various preclinical murine models, including xenografts (human tumor cells in immunocompromised mice) and syngeneic models (murine tumor cells in immunocompetent mice). mdpi.comaacrjournals.org These models are crucial for evaluating the therapeutic potential and understanding the mechanisms of action in a more complex biological system.
Efficacy Evaluation in Solid Tumor and Hematological Malignancy Models
Solid Tumors:
In solid tumor models, vc-MMAE ADCs have shown significant efficacy. For instance, an EGFR-targeting ADC, LR004-VC-MMAE, significantly delayed tumor growth in nude mice bearing A431 xenografts, with some treatments leading to complete tumor regression. nih.gov Similarly, in a pancreatic cancer model, an anti-DR5 ADC named Oba01 demonstrated excellent tumoricidal activity in both cell- and patient-derived xenografts, both as a monotherapy and in combination with gemcitabine. nih.gov The efficacy of a cell-penetrating peptide-MMAE conjugate (cRGD-ACPP-MMAE) was evaluated in syngeneic models of Lewis lung carcinoma (LL2) and B16 murine melanoma, resulting in significant tumor growth delay. mdpi.com
Hematological Malignancies:
In models of hematological malignancies, vc-MMAE ADCs have also proven effective. An anti-CD22-vc-MMAE ADC was tested in non-Hodgkin lymphoma (NHL)-derived cell lines implanted in SCID mice, where it demonstrated antitumor activity. aacrjournals.org Another study using an anti-CD20 conjugate, rituximab-vcMMAE, showed efficacy in two stringent xenograft models of CD20-positive lymphoma. tandfonline.com
Pharmacodynamic Biomarkers of Response in Preclinical Models
Pharmacodynamic (PD) biomarkers are used in preclinical models to confirm target engagement and to understand the biological effects of the drug. For vc-MMAE ADCs, these biomarkers often relate to the mechanism of action of MMAE, which is the disruption of microtubule polymerization and induction of apoptosis.
In a study of an E-selectin-targeting ADC, a strong correlation was observed between the level of surface E-selectin expression and the susceptibility of the tumor to the ADC, indicating that antigen density can serve as a predictive biomarker. researchgate.net In vivo studies with dolastatin 10 in subcutaneous SCLC xenografts showed that the drug induced apoptosis in the majority of tumor cells within 96 hours, which correlated with a significant increase in median survival. nih.govelsevierpure.com Immunohistochemical analysis can also be used to confirm the presence of the target antigen in xenograft tumors, as was done in a study with an anti-DR5 ADC. nih.gov
Investigation of Acquired Resistance Mechanisms in Model Systems
Despite the initial efficacy of vc-MMAE-based ADCs, acquired resistance can develop over time. Preclinical models are instrumental in investigating the mechanisms underlying this resistance. nih.gov
One common mechanism of resistance is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which can actively transport the cytotoxic payload out of the cancer cell. aacrjournals.org For example, cell lines made resistant to an anti-CD22-vc-MMAE ADC showed overexpression of ABCB1/MDR1/P-gp. nih.gov Similarly, resistance to dolastatin 10 has been linked to P-gp expression. nih.gov
Another mechanism involves the downregulation or alteration of the target antigen on the cancer cell surface. aacrjournals.org This reduces the binding of the ADC and subsequent delivery of the cytotoxic payload.
Furthermore, alterations in intracellular trafficking and lysosomal degradation of the ADC can also contribute to resistance. nih.gov For instance, impaired release of the toxic payload into the cytosol can render the ADC ineffective. nih.gov
Interestingly, resistance to a vc-MMAE ADC does not necessarily confer cross-resistance to an ADC with a different payload, suggesting that combination therapies or sequential treatments with ADCs carrying distinct cytotoxic agents could be a strategy to overcome resistance. nih.gov
Comparative Studies with Other Tubulin-Targeting Payloads and Antibody-Drug Conjugates
The this compound (vc-MMAE) system has been extensively benchmarked against other tubulin-targeting payloads and ADC formats in preclinical studies. These comparisons are vital for understanding the relative strengths and weaknesses of different ADC designs. The main classes of tubulin inhibitors used as ADC payloads are auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4). nih.govproteogenix.science
Auristatins vs. Maytansinoids: MMAE (an auristatin derivative) and DM1/DM4 (maytansinoid derivatives) both inhibit tubulin polymerization but bind to different sites on the tubulin protein—the vinca (B1221190) alkaloid site for auristatins and the maytansine (B1676224) site for maytansinoids. nih.govoaepublish.com This difference can be crucial in overcoming resistance.
Preclinical data shows that the choice of linker and payload significantly impacts an ADC's properties. MMAE is highly potent but also hydrophobic. proteogenix.scienceresearchgate.net The Valine-Citrulline (vc) linker is designed to be stable in circulation but readily cleaved by lysosomal proteases like cathepsin B inside the target cell. nih.gov This releases the highly membrane-permeable MMAE, which can then diffuse out of the cell and exert a "bystander effect," killing nearby antigen-negative tumor cells. nih.gov
In contrast, Monomethyl Auristatin F (MMAF), another auristatin derivative, is charged and less permeable, largely confining its cytotoxic activity to the target cell. nih.gov ADCs with maytansinoid payloads like DM1, such as Trastuzumab emtansine (T-DM1), often use non-cleavable linkers. nih.gov This means the payload remains attached to a lysine (B10760008) residue after antibody degradation, creating a charged complex (lys-SMCC-DM1) that is less able to cross membranes and exert a bystander effect. nih.govnih.gov
Table 2: Comparative In Vitro Cytotoxicity of Different Tubulin-Targeting ADCs
| ADC Payload | Linker Type | Target Cell Line | Relative Potency (e.g., IC50) | Bystander Effect | Reference |
|---|---|---|---|---|---|
| MMAE | Cleavable (vc) | CD30+ Lymphoma | Highly Potent | Yes | nih.gov |
| MMAF | Cleavable (mc) | CD30+ Lymphoma | Less potent than MMAE as a free drug due to lower cell permeability. | Limited | nih.gov |
| DM1 | Non-Cleavable (SMCC) | HER2+ Breast Cancer (MDA-MB-361) | Potent | Limited | aacrjournals.org |
| DM4 | Cleavable (Disulfide) | Various | Potent | Yes | nih.gov |
Note: Relative potency is context-dependent and varies significantly based on the antibody, target antigen expression, cell line, and assay conditions. This table provides a generalized comparison based on typical preclinical findings.
Comparative studies have highlighted these differences. For instance, in a model of T-DM1 resistance, cells that became resistant to the non-cleavable DM1-based ADC remained sensitive to a trastuzumab-ADC with a cleavable vc-linker, demonstrating how linker choice can overcome certain resistance mechanisms. aacrjournals.org The ability of the released MMAE to overcome resistance mediated by the MRP1 efflux pump in this model underscores the importance of linker-payload design. aacrjournals.org
Furthermore, the development of next-generation ADCs often involves comparing new payloads to established ones like MMAE. Emerging tubulin inhibitors such as tubulysins have shown even greater potency than auristatins in some preclinical settings, though optimizing their stability and therapeutic window in an ADC format is an ongoing area of research. nih.govproteogenix.science These comparative analyses are essential for the rational design of future ADCs, aiming to enhance the therapeutic index by balancing potency, stability, and the ability to overcome resistance. nih.govresearchgate.net
Advanced Research Directions and Methodologies
Development of Next-Generation Dolastatin Analogs for Antibody-Drug Conjugate Payloads
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that inhibits tubulin polymerization. medchemexpress.comnih.govacs.org However, its clinical development as a standalone chemotherapeutic was hampered by a narrow therapeutic window and significant toxicities. nih.govacs.orgresearchgate.net This led to the exploration of its synthetic analogs, known as auristatins, as payloads for ADCs. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two such analogs that have been successfully incorporated into FDA-approved ADCs. nih.govacs.orgresearchgate.net These synthetic derivatives of dolastatin 10 were specifically designed for use in ADCs, offering a handle for conjugation to a linker while retaining high cytotoxicity. jst.go.jp
Modulating Potency and Spectrum of Activity: While high potency is desirable, it can also lead to off-target toxicities. Researchers are exploring modifications to the dolastatin backbone to fine-tune its cytotoxic activity. This includes the synthesis of analogs with varying degrees of potency to match the specific characteristics of the target antigen and tumor type. Structure-activity relationship (SAR) studies have been instrumental in identifying which parts of the molecule can be modified without losing significant activity. nih.govacs.orgmdpi.com
Overcoming Drug Resistance: Tumor cells can develop resistance to dolastatin-based payloads through various mechanisms, including the upregulation of efflux pumps. Next-generation analogs are being designed to circumvent these resistance mechanisms. This may involve creating molecules that are poor substrates for efflux pumps or that have alternative mechanisms of action.
Below is a table summarizing key dolastatin analogs and their modifications:
| Analog | Key Modification from Dolastatin 10 | Primary Advantage |
|---|---|---|
| Monomethyl Auristatin E (MMAE) | Synthetic analog with a C-terminal modification allowing for linker attachment. | Enables conjugation to antibodies for targeted delivery. jst.go.jp |
| Monomethyl Auristatin F (MMAF) | Similar to MMAE but with a charged C-terminal phenylalanine, leading to reduced membrane permeability. | Less permeable, potentially reducing bystander killing and off-target toxicity. nih.govacs.orgresearchgate.net |
| Auristatin PE | A C-terminal analog of dolastatin 10. | Showed some efficacy in early trials but ultimately failed due to toxicity. nih.govacs.orgresearchgate.net |
Innovative Linker Technologies for Enhanced Specificity and Release
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and ensuring that the payload is released preferentially at the tumor site. proteogenix.sciencesygnaturediscovery.com The Vat-Cit-PAB linker in Vat-Cit-PAB-Monomethyl Dolastatin 10 is a protease-cleavable linker, specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells. biochempeg.combroadpharm.commdpi.com This valine-citrulline (VC) dipeptide linker is a well-established and effective technology. biochempeg.combroadpharm.com
However, the field is actively exploring innovative linker technologies to further improve the specificity and control of payload release. These advancements aim to address some of the limitations of current linkers, such as potential premature cleavage in circulation and insufficient cleavage at the tumor site. Key areas of innovation include:
Novel Cleavable Linkers: Researchers are developing new cleavable linkers that are sensitive to other tumor-specific stimuli, such as a lower pH in the tumor microenvironment or specific enzymes that are highly expressed in cancer cells. broadpharm.comwuxiapptec.com This includes linkers that are cleaved by legumain or matrix metalloproteinases (MMPs). The goal is to create a wider array of linkers that can be tailored to the specific biology of different tumor types. mdpi.comwuxiapptec.com
Self-Immolative Spacers: The p-aminobenzyl carbamate (PAB) portion of the Vat-Cit-PAB linker is a self-immolative spacer. mdpi.com Once the valine-citrulline dipeptide is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the active payload, Monomethyl Dolastatin 10. mdpi.com Research is ongoing to develop novel self-immolative systems with different release kinetics to optimize payload delivery.
Dual-Payload and Multi-Payload Linkers: To combat tumor heterogeneity and drug resistance, researchers are designing linkers capable of carrying two or more different payloads. These "dual-payload" or "multi-payload" ADCs can deliver a combination of cytotoxic agents with different mechanisms of action, potentially leading to synergistic antitumor effects.
Site-Specific Conjugation: Traditional methods of conjugating linkers to antibodies can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). Site-specific conjugation technologies allow for the precise attachment of the linker to a specific site on the antibody, resulting in a homogeneous ADC population with a defined DAR. sygnaturediscovery.comnjbio.com This leads to improved pharmacokinetics, a wider therapeutic window, and a more predictable dose-response relationship.
The following table outlines different types of cleavable linkers and their release mechanisms:
| Linker Type | Release Mechanism | Example |
|---|---|---|
| Protease-Cleavable | Enzymatic cleavage by proteases (e.g., cathepsin B) overexpressed in tumor cells. biochempeg.combroadpharm.com | Valine-Citrulline (VC) |
| pH-Sensitive | Hydrolysis in the acidic environment of endosomes and lysosomes. broadpharm.comwuxiapptec.com | Hydrazone |
| Glutathione-Sensitive | Reduction of a disulfide bond in the high glutathione concentration within tumor cells. broadpharm.com | Disulfide |
Application in Combination Therapies in Preclinical Models
To enhance the therapeutic efficacy of dolastatin-based ADCs and to overcome potential resistance, researchers are investigating their use in combination with other anticancer agents in preclinical models. The rationale behind combination therapy is to target multiple pathways involved in tumor growth and survival, leading to a more potent and durable antitumor response.
One promising area of investigation is the combination of ADCs with radiation therapy. A preclinical study in bladder cancer models demonstrated that combining enfortumab vedotin (an ADC with an MMAE payload) or sacituzumab govitecan with radiation resulted in additive or synergistic cell killing in vitro. asco.org In vivo, the combination of either ADC with fractionated radiation therapy was well-tolerated and led to improved tumor control and prolonged survival compared to either treatment alone. asco.org
Other potential combination strategies being explored in preclinical models include:
Combination with Chemotherapy: Combining a dolastatin-based ADC with a traditional chemotherapeutic agent that has a different mechanism of action could lead to enhanced tumor cell killing.
Combination with Targeted Therapies: The co-administration of an ADC with a small molecule inhibitor that targets a specific signaling pathway in cancer cells could result in a synergistic effect.
Combination with Immunotherapy: There is growing interest in combining ADCs with immune checkpoint inhibitors. The rationale is that the ADC-mediated cell killing can induce an immunogenic cell death, which in turn can enhance the efficacy of the immune checkpoint inhibitor.
The outcomes of these preclinical combination studies are crucial for informing the design of future clinical trials.
Computational and Systems Biology Approaches for Antibody-Drug Conjugate Design and Optimization
The design and optimization of ADCs is a complex process that involves balancing the properties of the antibody, linker, and payload to achieve the desired therapeutic outcome. digitellinc.com Computational and systems biology approaches are increasingly being used to guide this process, enabling a more rational and efficient design of next-generation ADCs. itn.ptnih.govresearchgate.net
These in silico methods can be applied to various aspects of ADC development:
Antibody and Antigen Selection: Computational tools can be used to identify and validate suitable target antigens for ADC development. This includes predicting antigen expression levels in tumor versus normal tissues and modeling the interaction between the antibody and the antigen to optimize binding affinity. itn.ptnih.gov
Linker and Payload Optimization: Molecular modeling and simulation can be used to predict the stability of the linker in circulation and its cleavage at the tumor site. itn.ptnih.gov These methods can also be used to design novel payloads with improved properties, such as enhanced potency or reduced hydrophobicity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can simulate the absorption, distribution, metabolism, and excretion (ADME) of an ADC in the body. researchgate.net This allows researchers to predict the therapeutic index of an ADC and to optimize its dosing schedule.
Systems Biology Approaches: Systems biology integrates computational and experimental methods to understand the complex biological systems that underlie cancer. aacrjournals.orgnih.gov By modeling the cellular pathways affected by an ADC, researchers can identify potential mechanisms of resistance and design rational combination therapies. aacrjournals.orgnih.gov Machine learning and artificial intelligence are also being leveraged to analyze large datasets and predict the efficacy of different ADC designs. biointron.com
The use of these computational and systems biology approaches has the potential to significantly accelerate the development of more effective and safer ADCs. digitellinc.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
